2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid
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Overview
Description
2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid is a complex organic compound that features an indole ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is formed via a cyclization reaction, often using a suitable amine and a carbonyl compound.
Coupling Reactions: The indole and piperidine derivatives are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect amine groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its complex structure and potential biological activity.
Biochemistry: The compound can be used as a probe to study protein-ligand interactions, enzyme activity, and receptor binding.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester of malonic acid used in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound used as a flavoring agent in the food industry.
Uniqueness
2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid is unique due to its combination of an indole ring, a piperidine ring, and a carboxylic acid group. This combination provides a versatile scaffold for drug design and development, allowing for multiple points of chemical modification to optimize biological activity and selectivity.
Properties
Molecular Formula |
C24H32N4O6 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)27-19(12-16-13-25-18-7-5-4-6-17(16)18)22(32)28-10-8-15(9-11-28)21(31)26-14-20(29)30/h4-7,13,15,19,25H,8-12,14H2,1-3H3,(H,26,31)(H,27,33)(H,29,30) |
InChI Key |
MADPRIOMRYXOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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